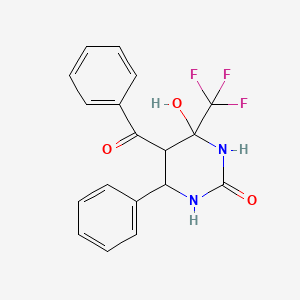![molecular formula C19H21NO3 B11978681 N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide CAS No. 56361-03-6](/img/structure/B11978681.png)
N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2-propenamide is an organic compound with the molecular formula C19H21NO3 This compound is characterized by the presence of a propenamide group attached to a phenyl ring and a dimethoxyphenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2-propenamide typically involves the reaction of 3,4-dimethoxyphenethylamine with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products.
Aplicaciones Científicas De Investigación
(2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2-propenamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylacrylamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylpropionamide
Comparison: (2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2-propenamide is unique due to its specific structural features, such as the presence of the propenamide group and the (2E) configuration. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the presence of the dimethoxyphenyl group can enhance its biological activity and potential therapeutic applications.
Propiedades
Número CAS |
56361-03-6 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-8-16(14-18(17)23-2)12-13-20-19(21)11-9-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)/b11-9+ |
Clave InChI |
YMZWKEYJSYDVKL-PKNBQFBNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978613.png)
![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978614.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978619.png)
![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978625.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978637.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978643.png)
![4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11978649.png)

![N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978654.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978665.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11978669.png)
![3-(4-ethylphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978675.png)
